N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine
CAS No.: 956722-44-4
Cat. No.: VC11680072
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956722-44-4 |
|---|---|
| Molecular Formula | C8H11N5 |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | N'-imidazo[1,2-a]pyrazin-8-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H11N5/c9-1-2-10-7-8-12-4-6-13(8)5-3-11-7/h3-6H,1-2,9H2,(H,10,11) |
| Standard InChI Key | WFVQIVSNTFJRQC-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C2C(=N1)NCCN |
| Canonical SMILES | C1=CN2C=CN=C2C(=N1)NCCN |
Introduction
N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine is a heterocyclic compound that incorporates the imidazo[1,2-a]pyrazine scaffold. This structure is part of a broader class of nitrogen-containing bicyclic frameworks known for their significant biological and pharmacological activities. The compound's unique architecture makes it a promising candidate for various applications in medicinal chemistry, particularly in drug discovery.
Structural Characteristics
The compound consists of:
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Imidazo[1,2-a]pyrazine Core: A fused bicyclic system containing nitrogen atoms in its ring structure.
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Ethane-1,2-diamine Substitution: A functional group that enhances its reactivity and potential for forming hydrogen bonds with biological targets.
This combination of features allows the compound to act as a versatile pharmacophore capable of interacting with diverse biological systems.
Biological Significance of Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazine derivatives have been extensively studied for their wide range of biological activities:
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Antibacterial: Effective against both Gram-positive and Gram-negative bacteria.
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Antiviral: Potential inhibitors of viral enzymes and replication processes.
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Anticancer: Demonstrates cytotoxic effects through mechanisms like apoptosis induction and enzyme inhibition.
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Anti-inflammatory: Reduces inflammation by modulating immune responses .
Synthesis
The synthesis of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine typically involves:
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Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving pyrazines and imidazole derivatives.
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Introduction of Ethane-1,2-diamine: Functionalization using nucleophilic substitution or amination reactions.
These methods are often optimized to ensure high yields and purity while minimizing side reactions.
Pharmacological Applications
The compound's pharmacological potential stems from its ability to bind to biological targets with high specificity. Its applications include:
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Drug Development: Serves as a scaffold for designing novel therapeutics targeting enzymes, receptors, and DNA.
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Structure-Activity Relationship (SAR) Studies: Modifications to the core structure can enhance potency and selectivity .
Quantum Chemical Insights
Quantum chemical studies provide valuable insights into the electronic properties and reactivity of N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine:
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Molecular Orbitals: Analysis of frontier molecular orbitals (HOMO-LUMO) reveals its potential sites for interaction with biological molecules.
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Electrostatic Potential Maps: Highlight regions of electron density that can participate in hydrogen bonding or ionic interactions .
Comparative Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | C8H11N5 |
| Molecular Weight | ~177 g/mol |
| Key Functional Groups | Imidazo[1,2-a]pyrazine core; Ethane-1,2-diamine |
| Biological Activities | Antibacterial, antiviral, anticancer |
| Synthetic Challenges | Control over regioselectivity during functionalization |
Future Research Directions
Further studies on N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine should focus on:
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